

Ditolylguanidine (CAS 97-39-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Ditolylguanidine	
Cat. No.:	B1662265	Get Quote

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Abstract

N,N'-Di-o-tolylguanidine (DTG), identified by CAS number 97-39-2, is a versatile organic compound with significant applications in both industrial and research settings. Primarily known as a rubber vulcanization accelerator, DTG has gained substantial attention in the scientific community as a potent and selective sigma (σ) receptor agonist. This technical guide provides an in-depth overview of the chemical and physical properties of DTG, detailed experimental protocols for its synthesis and in vitro characterization, and a summary of its biological activities and signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Ditolylguanidine is a white to light yellow crystalline solid belonging to the guanidine class of organic compounds. It is characterized by two o-tolyl groups attached to a central guanidine core.[1]

Table 1: Physicochemical Properties of **Ditolylguanidine**



Property	Value	Reference
CAS Number	97-39-2	[1]
Molecular Formula	C15H17N3	[1][2]
Molecular Weight	239.32 g/mol	[1][2]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	176-179 °C	[3][4]
Solubility	Practically insoluble in water (70 mg/L at 20 °C); Soluble in organic solvents such as diethyl ether, chloroform, acetone, and ethyl acetate.[3]	[3][4]
Density	1.10 g/cm ³	[3]
SMILES	Cc1ccccc1NC(=N)Nc2cccc2C	[1][5]
InChI Key	OPNUROKCUBTKLF- UHFFFAOYSA-N	[1]

Synthesis of N,N'-Di-o-tolylguanidine

While the industrial synthesis of DTG often involves the reaction of o-toluidine with cyanogen chloride, an alternative laboratory-scale synthesis can be achieved from di-o-tolylthiourea. The following protocol is based on a patented method for the preparation of N,N'-disubstituted guanidines.

Experimental Protocol: Synthesis from Di-o-tolylthiourea

Materials:

Di-o-tolylthiourea



- Ammonia (aqueous solution)
- Copper(II) acetate (Cu(OAc)₂) as a catalyst
- Water
- Oxygen gas
- Reaction vessel capable of handling pressure (e.g., a Parr autoclave)
- Stirring mechanism
- Temperature control system

Procedure:

- Reaction Setup: In a suitable pressure-resistant reaction vessel, combine 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia in 130 g of water, and 0.1 mmol of Cu(OAc)₂.
- Reaction Conditions: Seal the vessel and begin stirring. Heat the reaction mixture to 80 °C.
- Oxygen Introduction: Pressurize the vessel with oxygen to 3 bar.
- Reaction Monitoring: Maintain the temperature and pressure for a reaction time of 3 hours.
 The progress of the reaction can be monitored by techniques such as Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess oxygen. The product, di-o-tolylguanidine, will precipitate out of the aqueous solution.
- Purification: Filter the solid product, wash with water to remove any remaining ammonia and catalyst, and dry under vacuum. The purity of the obtained di-o-tolylguanidine can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

This method has been reported to yield di-o-tolylguanidine in high purity.

Biological Activity: Sigma Receptor Agonism



Ditolylguanidine is widely recognized and utilized as a high-affinity sigma (σ) receptor agonist. It exhibits affinity for both σ_1 and σ_2 receptor subtypes.[6][7] This activity makes it a valuable tool for studying the physiological roles of these receptors and for the development of novel therapeutics targeting central nervous system disorders and cancer.[6]

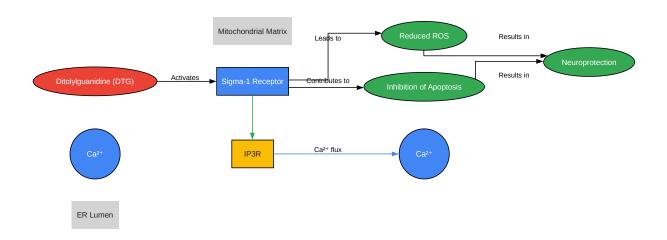
Table 2: Sigma Receptor Binding Affinity of Ditolylguanidine

Parameter	Receptor Subtype	Value	Reference
Ki	σι	69 nM	[6]
Ki	σ 2	21 nM	[6]
IC50	NCI-N417 small cell lung cancer cells	100 nM	[6]
IC50	NCI-H209 small cell lung cancer cells	90 nM	[6]

Signaling Pathway of Sigma-1 Receptor Activation

The sigma-1 (σ_1) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon activation by an agonist like DTG, the σ_1 receptor can translocate and interact with various client proteins, thereby modulating a range of cellular processes.





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Caption: Sigma-1 receptor signaling pathway upon activation by **Ditolylguanidine**.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors using [3H]-DTG.

Materials:

- Guinea pig brain membrane homogenate (for high σ_1 receptor expression) or rat liver membrane homogenate (for high σ_2 receptor expression)
- [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) as the radioligand
- (+)-Pentazocine (for masking σ_1 receptors when assaying for σ_2)
- Haloperidol (for determining non-specific binding)



- Test compound (at various concentrations)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Filtration apparatus

Procedure:

- Membrane Preparation: Prepare membrane homogenates from the chosen tissue according
 to established protocols. Determine the protein concentration of the homogenate using a
 standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:
 - Total Binding: Binding buffer, membrane homogenate, and [3H]-DTG.
 - Non-specific Binding: Binding buffer, membrane homogenate, [³H]-DTG, and a high concentration of haloperidol (e.g., 10 μM).
 - Competitive Binding: Binding buffer, membrane homogenate, [³H]-DTG, and varying concentrations of the test compound.
 - For σ₂ Receptor-Specific Binding: Add a saturating concentration of (+)-pentazocine (e.g.,
 300 nM) to all wells to block the binding of [³H]-DTG to σ₁ receptors.
- Incubation: Add a constant concentration of [³H]-DTG (typically near its Kd value) to all wells. The final assay volume is typically 200 μL. Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

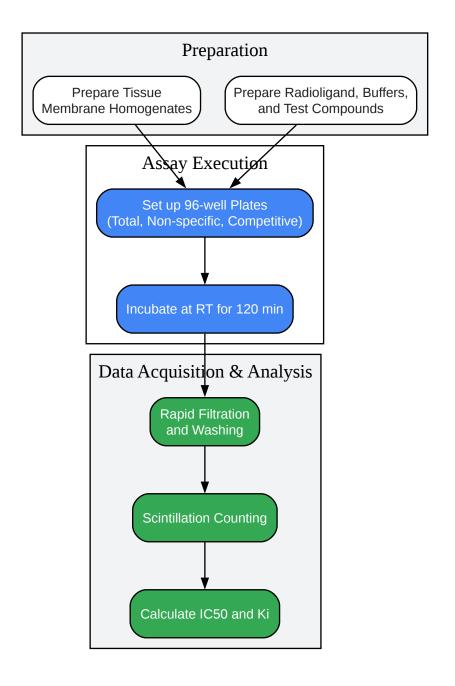
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- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DTG) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Experimental workflow for the radioligand binding assay.

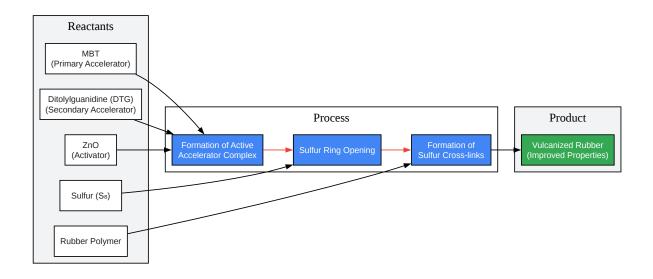
Industrial Application: Rubber Vulcanization

Ditolylguanidine is used as a secondary accelerator in the vulcanization of rubber. It enhances the efficiency of primary accelerators (e.g., thiazoles like 2-mercaptobenzothiazole, MBT), leading to a faster and more efficient cross-linking of polymer chains by sulfur.



Logical Relationship in Accelerated Sulfur Vulcanization

The mechanism involves the formation of an active accelerator complex that facilitates the reaction of sulfur with the rubber polymer chains.



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Caption: Logical relationship in DTG-accelerated rubber vulcanization.

Safety and Handling

Ditolylguanidine is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause harm to aquatic life with long-lasting effects. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion



N,N'-Di-o-tolylguanidine (CAS 97-39-2) is a compound with a dual role as an industrial chemical and a valuable pharmacological tool. Its function as a rubber vulcanization accelerator is well-established, while its activity as a high-affinity sigma receptor agonist has opened avenues for research in neuroscience and oncology. This guide provides essential technical information and detailed protocols to aid researchers and professionals in the effective and safe utilization of **ditolylguanidine** in their respective fields. The presented data and methodologies are intended to serve as a foundational resource for further investigation and application of this versatile molecule.

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